
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2. It features a piperidine ring substituted with a pyrrolidine moiety, making it a heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
科学研究应用
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, widely used as a building block in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity
Uniqueness: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is unique due to its combination of a piperidine ring with a pyrrolidine moiety, providing a distinct three-dimensional structure that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
3-(2-pyrrolidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |
InChI 键 |
AHGBXHLBWUIIED-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-Dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid](/img/structure/B8804900.png)
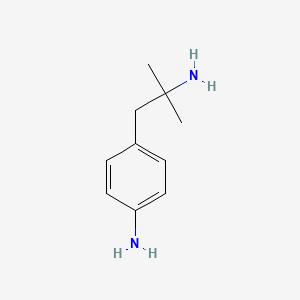
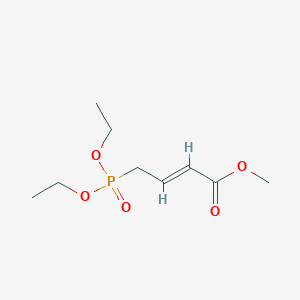
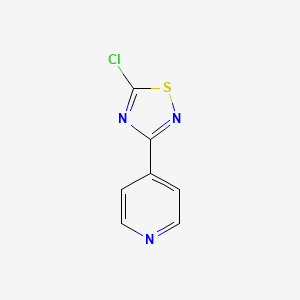
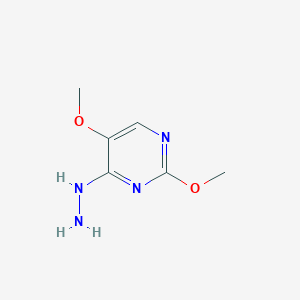
![6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one](/img/structure/B8804942.png)
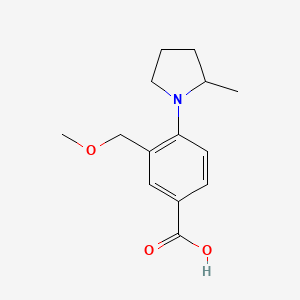
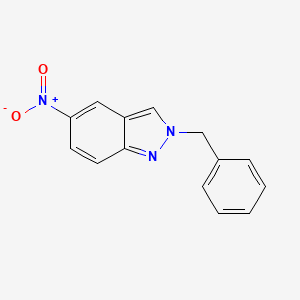
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole](/img/structure/B8804964.png)
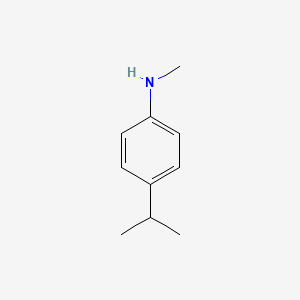
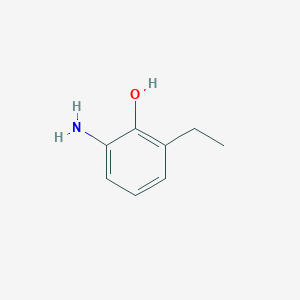
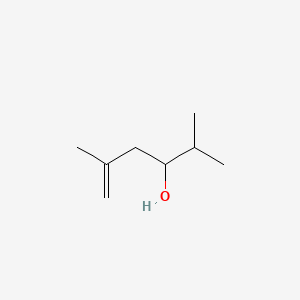
![Methyl 5-((3-chlorophenyl)amino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B8804994.png)
